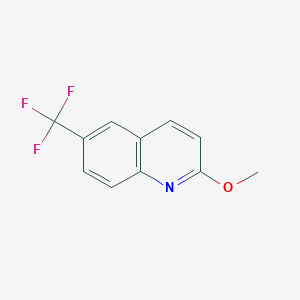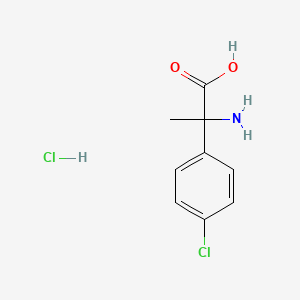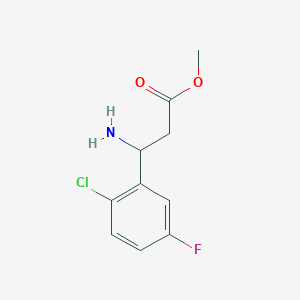
Methyl3-amino-3-(2-chloro-5-fluorophenyl)propanoatehcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H11ClFNO2. It is known for its unique structure, which includes an amino group, a chloro-fluorophenyl group, and a propanoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and crystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride is carried out on a larger scale using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The chloro and fluoro groups in the compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylpropanoate compounds .
Applications De Recherche Scientifique
Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride include:
- Methyl 3-amino-3-(2-chlorophenyl)propanoate
- Methyl 3-amino-3-(2-fluorophenyl)propanoate
- Methyl 3-amino-3-(2-bromophenyl)propanoate .
Uniqueness
What sets Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride apart from these similar compounds is the presence of both chloro and fluoro substituents on the phenyl ring. This unique combination of substituents can influence the compound’s reactivity, biological activity, and overall properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H11ClFNO2 |
|---|---|
Poids moléculaire |
231.65 g/mol |
Nom IUPAC |
methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)7-4-6(12)2-3-8(7)11/h2-4,9H,5,13H2,1H3 |
Clé InChI |
AQKFLNXWVITTAE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=C(C=CC(=C1)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


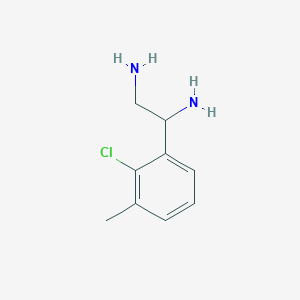
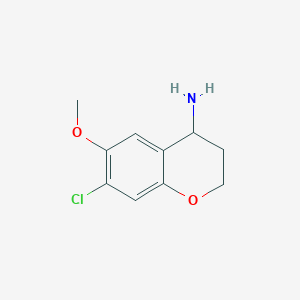
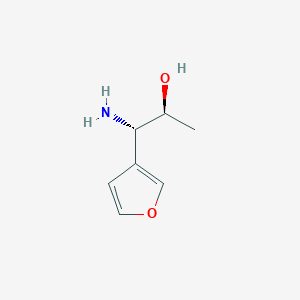
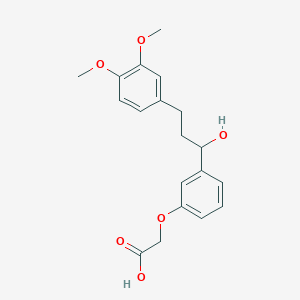
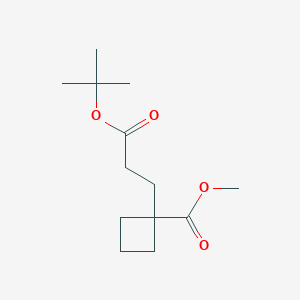

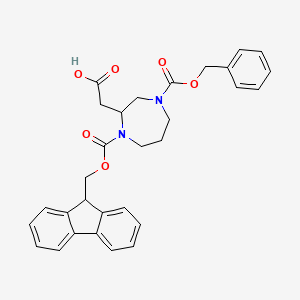
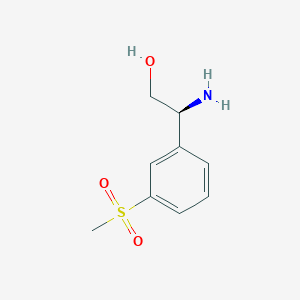
![Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13044307.png)
